Folinic acid

Methotrexate Rescue DHFR Inhibition Antidote

Folic acid fails in methotrexate (MTX) environments because MTX inhibits DHFR, the enzyme required to activate folic acid. This leads to therapeutic failure in oncology protocols. Folinic acid (5-formyl-THF) solves this by requiring no DHFR reduction, providing immediate cofactor activity. - **Critical application:** High-dose MTX rescue (osteosarcoma, ALL) - selectively protects normal tissue. - **5-FU biomodulation:** Clinically equivalent to levoleucovorin in colorectal cancer (FOLFOX/FOLFIRI) at lower cost. - **Autoimmune rescue:** Effective for MTX toxicity or folate intolerance (Cochrane evidence). - **Supply:** Racemic mixture (d,l-folinic acid) - pharmacologically active l-isomer. Injectable & high-dose oral formulations available.

Molecular Formula C20H23N7O7
Molecular Weight 473.4 g/mol
CAS No. 22350-60-3
Cat. No. B12288871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolinic acid
CAS22350-60-3
Molecular FormulaC20H23N7O7
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESC1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)
InChIKeyVVIAGPKUTFNRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Folinic Acid: Baseline Characteristics for Procurement


Folinic acid (leucovorin, calcium folinate), CAS 22350-60-3, is the 5-formyl derivative of tetrahydrofolic acid, a biologically active folate cofactor essential for one-carbon transfer reactions in purine and pyrimidine biosynthesis [1]. Unlike its prodrug analog folic acid, folinic acid does not require reduction by dihydrofolate reductase (DHFR) to exert its biochemical function, enabling it to bypass the enzymatic blockade imposed by antifolate chemotherapeutic agents such as methotrexate [2]. Commercially, it is predominantly supplied as a racemic mixture (d,l-folinic acid) of the dextrorotary (d-) and levorotary (l-) isomers, with the latter being the sole pharmacologically active enantiomer [3].

Active folate cofactor that bypasses DHFR, enabling antifolate rescue research
Supplied as racemic mixture, supports cost-sensitive 5-FU modulation and rescue studies
Oral and injectable formats support distinct active metabolite exposure research

The DHFR-Bypass Advantage of Folinic Acid


Substituting folinic acid (CAS 22350-60-3) with generic folic acid in high-dose methotrexate (HDMTX) rescue protocols or 5-fluorouracil (5-FU) modulation regimens will result in therapeutic failure due to a fundamental pharmacodynamic incompatibility. Folic acid is a prodrug that absolutely requires intracellular reduction by dihydrofolate reductase (DHFR) to become the active tetrahydrofolate cofactor [1]. Methotrexate, the very agent from which rescue is sought, is a potent DHFR inhibitor; thus, in the presence of MTX, folic acid cannot be metabolized to its active form and offers no protective effect [2]. In contrast, folinic acid (5-formyl-THF) is a downstream metabolite that bypasses DHFR entirely, providing immediate cofactor activity to salvage normal tissues and potentiate 5-FU cytotoxicity [3]. This mechanistic divergence renders the two compounds non-interchangeable in oncology and dictates separate procurement requirements.

Folic Acid Substitution
Folic acid requires DHFR-mediated activation; in DHFR-inhibited models, it may not provide rescue. Verify model DHFR status.
Racemic vs Levoleucovorin
Racemic folinic acid is supported for general research by clinical equivalence data, but enantiomer-specific mechanistic studies may require levoleucovorin.

Folinic Acid vs. Folic Acid and Levoleucovorin


DHFR-Independent Rescue Activity

In the presence of the DHFR inhibitor methotrexate, folic acid is functionally inactive due to its absolute dependence on DHFR for conversion to active folates, whereas folinic acid (leucovorin) bypasses DHFR and provides direct rescue activity [1]. The clinical consequence of this mechanistic difference is that folinic acid is the standard-of-care rescue agent for high-dose methotrexate toxicity, while folic acid offers no benefit in this setting [2].

DHFR-Independent Rescue
Class-level inference
Folinic Acid: directly active Folic Acid: inactive with MTX present
Identifies folinic acid for DHFR-inhibited rescue research
Biochemical pathway analysis; MTX model context
Methotrexate Rescue DHFR Inhibition Antidote Oncology Supportive Care

Racemic vs. Levoleucovorin: Clinical Equivalence

Two randomized Phase 3 clinical studies directly comparing racemic leucovorin (d,l-folinic acid) with the pure active enantiomer levoleucovorin (l-folinic acid) demonstrated that the two formulations are equivalent in terms of response rate, toxicity profile, and overall survival [1]. A comprehensive review concluded that levoleucovorin can be used interchangeably with leucovorin for modulating 5-fluorouracil; however, from a procurement perspective, leucovorin remains the drug of choice due to its significantly lower cost [2].

Racemic vs Levoleucovorin
Head-to-head
No significant difference in response, toxicity, or survival (Phase 3 trials)
Supports racemic folinic acid for cost-sensitive study contexts
Comparator: levoleucovorin; 5-FU modulation trials
Levoleucovorin Racemic Mixture Cost-Effectiveness Clinical Equivalence

Oral vs. Intravenous: Active Metabolite Yield

A pharmacokinetic study in healthy subjects determined that the absolute oral bioavailability of unchanged (-)-folinic acid is only 4% due to a significant intestinal first-pass effect [1]. Despite this low bioavailability of the parent compound, the AUC (Area Under the Curve) of the total active (-)-folates was similar after both oral and intravenous administration, indicating complete absorption [2]. Crucially, the AUC of the active metabolite after oral dosing was twice that observed after intravenous injection, suggesting oral administration produces a more favorable systemic exposure to the active moiety [3].

Oral vs IV Active Metabolite AUC
Head-to-head
Oral active (-)-folate AUC = 2× IV AUC; Parent bioavailability 4%
Oral route may enhance active metabolite exposure in PK research
25 mg dose, 12 healthy subjects
Bioavailability Pharmacokinetics Oral Administration Active Metabolite AUC

Dose-Dependent Oral Bioavailability

The oral bioavailability of folinic acid is saturable and dose-dependent. Reported values indicate a bioavailability of 97% at a 25 mg dose, decreasing to 75% at a 50 mg dose, and further declining to 37% at a 100 mg dose [1]. This non-linear absorption characteristic is a critical consideration for oral formulation selection and dosing regimen design.

Dose-Dependent Bioavailability
Cross-study comparable
25 mg: 97% 50 mg: 75% 100 mg: 37%
Saturable absorption; may inform dose-model review
Product monograph data; non-linear kinetics
Bioavailability Dose Proportionality Oral Absorption Pharmacokinetics

Safety vs. Folic Acid in Rheumatoid Arthritis

A Cochrane systematic review compared the safety profiles of folic acid and folinic acid for reducing methotrexate-induced side effects in rheumatoid arthritis patients. While the analysis for GI side effects showed a Risk Ratio (RR) of 1.86 (95% CI: 0.56 to 6.19) for folic acid versus folinic acid, indicating no statistically significant difference, the wide confidence interval reflects limited data [1]. Importantly, both folate forms, when pooled versus placebo, demonstrated a significant reduction in GI side effects (RR: 0.74, 95% CI: 0.59 to 0.92), an absolute risk reduction of 9.0% [2].

GI Tolerability vs Folic Acid
Head-to-head
RR 1.86 (95% CI 0.56–6.19) for GI events; pooled RR 0.74 vs placebo
Folinic acid comparable in tolerability endpoint context
Cochrane review; 274 participants; wide CI
Rheumatoid Arthritis Methotrexate Toxicity Gastrointestinal Side Effects Safety Cochrane Review

Folinic Acid: Strategic Procurement Applications


High-Dose Methotrexate Rescue

This is the unequivocal, first-line application where folinic acid (as calcium folinate or sodium folinate) is irreplaceable. In high-dose methotrexate (HDMTX) regimens for osteosarcoma and acute lymphocytic leukemia (ALL), folinic acid is administered to selectively rescue normal host cells (e.g., bone marrow, GI mucosa) from MTX-induced cytotoxicity. This selective rescue is possible because malignant cells exhibit a reduced capacity for folinic acid uptake, a differential not shared by folic acid [1]. Procurement must ensure a reliable supply of injectable or high-dose oral formulations of racemic folinic acid or its sodium salt for this critical, time-sensitive indication.

5-FU Modulation in Colorectal Cancer

Folinic acid is a key component of combination chemotherapy for advanced colorectal cancer (e.g., FOLFOX, FOLFIRI regimens). It acts as a biomodulator, enhancing the binding of 5-fluorouracil (5-FU) to its target enzyme, thymidylate synthase. As demonstrated in randomized controlled trials, racemic folinic acid is clinically equivalent to the more expensive levoleucovorin in terms of response, toxicity, and survival when used with 5-FU [2]. This evidence supports the preferential procurement of racemic folinic acid for 5-FU modulation to optimize cost-efficiency in high-volume oncology centers.

Managing Methotrexate Toxicity in Autoimmunity

Folinic acid is indicated to reduce the gastrointestinal and hepatic toxicity associated with low-dose methotrexate therapy for autoimmune conditions like rheumatoid arthritis and psoriasis. A Cochrane review confirms that folinic acid, like folic acid, significantly reduces GI side effects compared to placebo, with an absolute risk reduction of 9.0% [3]. While folic acid is the standard prophylactic agent, folinic acid serves as a critical therapeutic alternative when folic acid is poorly tolerated, or as a rescue agent for acute MTX overdose or toxicity. Its DHFR-bypass mechanism makes it effective even in the presence of MTX, a key advantage over folic acid.

Megaloblastic Anemia Rescue

Folinic acid injection is indicated for the treatment of megaloblastic anemia resulting from folate deficiency in situations where oral folic acid administration is not possible (e.g., malabsorption syndromes, severe illness). Given its direct utilization without DHFR reduction, it can correct the hematological abnormalities even in patients with impaired folate metabolism. This application is secondary but provides a clear, evidence-based use case for injectable formulations of folinic acid, distinguishing it from oral folic acid in acute care settings.

Application
Selection Property
Validation Focus
Methotrexate rescue research
DHFR-independent folate activity
Rescue endpoint response in DHFR-inhibited models
5-FU modulation pathway studies
Thymidylate synthase complex stabilization
5-FU cytotoxicity enhancement endpoints
MTX toxicity reduction in inflammatory models
Folate cofactor bypassing DHFR
GI and hepatic toxicity endpoint reduction
Folate deficiency hematological research
Direct tetrahydrofolate cofactor activity
Hematological recovery endpoints in deficiency models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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